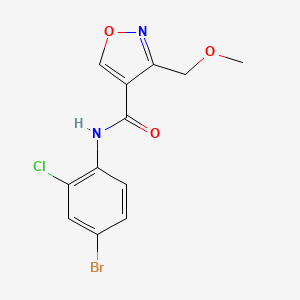![molecular formula C16H11BrN4OS B7432018 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one](/img/structure/B7432018.png)
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
The mechanism of action of 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the inhibition of cancer cell growth and the reduction of inflammatory responses.
Biochemical and Physiological Effects:
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has been found to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species, which is beneficial in reducing oxidative stress. Additionally, this compound has been found to reduce the production of inflammatory cytokines and chemokines, which is beneficial in reducing inflammation.
実験室実験の利点と制限
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of cancer cell growth and has anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is that it is not water-soluble, which makes it difficult to use in certain experiments.
将来の方向性
There are various future directions for the research on 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one. One of the future directions is to study the mechanism of action in more detail to understand how this compound inhibits the activity of various enzymes. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound to understand its efficacy and toxicity in vivo. Additionally, further research can be conducted to develop water-soluble derivatives of this compound to overcome the limitations in lab experiments. Finally, this compound can be studied further for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is a quinoline derivative that has potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research can be conducted to understand the mechanism of action in more detail, study the pharmacokinetics and pharmacodynamics of this compound, develop water-soluble derivatives, and explore its potential applications in other fields.
合成法
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one can be synthesized using various methods. One of the commonly used methods is the Buchwald-Hartwig coupling reaction. This reaction involves the coupling of 5-bromothieno[2,3-d]pyrimidine-4-amine with 7-chloro-1-methylquinolin-2-one in the presence of a palladium catalyst and a base. The reaction yields 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one in good yields.
科学的研究の応用
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
7-[(5-bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c1-21-12-6-10(4-2-9(12)3-5-13(21)22)20-15-14-11(17)7-23-16(14)19-8-18-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZALCUYZVQDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)NC3=C4C(=CSC4=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)

![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
![N-(3-fluoropropyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431958.png)
![4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide](/img/structure/B7431976.png)
![4-fluoro-N-[[1-[(1-phenyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methyl]oxane-4-carboxamide](/img/structure/B7431995.png)
![Methyl 4-[[[2-(2,6-dimethoxyphenyl)acetyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431996.png)
![5-cyclopropyl-1-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]pyrazole-4-carboxamide](/img/structure/B7432002.png)
![5-chloro-N-[4-[(3-fluoro-4-methylbenzoyl)amino]butan-2-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7432008.png)
![N-[2-[benzyl(methyl)amino]propyl]-3,5,6-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B7432009.png)
![1-(difluoromethyl)-N-[1-[3,4-dihydro-1H-isochromene-5-carbonyl(methyl)amino]propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7432012.png)
![N-[3-[(3-fluorobenzoyl)amino]cyclobutyl]-N-methyl-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7432023.png)
![N-methyl-2-[[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-[(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7432034.png)